5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride

Kinase inhibition B-Raf V600E Cancer therapeutics

Critical 5-chloro substituted building block for B-Raf(V600E) inhibitor cores. The 5-position chloro is essential for the 13 nM potency of PLX-4720 analogs. Not interchangeable with 5-F, 5-Br, or 6-Cl regioisomers. Reactive sulfonyl chloride enables rapid parallel synthesis of sulfonamide libraries. Ideal for oncology lead optimization and SAR studies.

Molecular Formula C7H4Cl2N2O2S
Molecular Weight 251.08
CAS No. 2137648-42-9
Cat. No. B2892344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride
CAS2137648-42-9
Molecular FormulaC7H4Cl2N2O2S
Molecular Weight251.08
Structural Identifiers
SMILESC1=C(C=NC2=C1C(=CN2)S(=O)(=O)Cl)Cl
InChIInChI=1S/C7H4Cl2N2O2S/c8-4-1-5-6(14(9,12)13)3-11-7(5)10-2-4/h1-3H,(H,10,11)
InChIKeyFQCWCGBYUHIURW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride (CAS 2137648-42-9): Baseline Identity and Core Chemical Properties for Procurement


5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride (CAS 2137648-42-9) is a heterobicyclic sulfonyl chloride building block with molecular formula C₇H₄Cl₂N₂O₂S and molecular weight 251.09 g/mol . It belongs to the 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold class, featuring a chloro substituent at the 5-position of the pyridine ring and a reactive sulfonyl chloride group at the 3-position of the pyrrole ring . This dual-functional architecture enables rapid sulfonamide library generation, with the 5-chloro substitution conferring distinct physicochemical and pharmacological properties compared to unsubstituted or alternative halogenated analogs [1].

Why 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride Cannot Be Replaced by Generic Azaindole Sulfonyl Chlorides


The 5-position chloro substituent in 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride is not an interchangeable decoration but a critical determinant of downstream biological activity. In the pyrrolo[2,3-b]pyridine scaffold, the 5-position halogen directly influences kinase binding pocket complementarity, metabolic stability, and electronic properties that govern sulfonyl chloride reactivity [1]. Substituting the 5-chloro with fluoro (5-fluoro analog) alters lipophilicity and hydrogen bonding capacity, while bromo substitution (5-bromo analog) changes steric bulk and potential cross-coupling reactivity [2]. The unsubstituted parent compound (1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride, CAS 1001412-59-4) lacks the halogen-mediated interactions that underpin the differentiated performance observed in kinase inhibitor development . The quantitative evidence below demonstrates why this specific chloro-substituted building block delivers distinct, measurable advantages in target applications.

Quantitative Differentiation Evidence: 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride Versus Closest Analogs


5-Chloro Scaffold Enables Potent B-Raf(V600E) Inhibition: Quantitative Comparison with Unsubstituted and Alternative Halogenated Analogs

The 5-chloro-1H-pyrrolo[2,3-b]pyridine core, when elaborated to the clinical candidate PLX-4720, exhibits a B-Raf(V600E) IC₅₀ of 13 nM, with selectivity demonstrated by >30-fold weaker activity against wild-type B-Raf and other kinases [1]. In contrast, the unsubstituted pyrrolo[2,3-b]pyridine scaffold (lacking the 5-chloro) does not appear in any reported B-Raf inhibitor with comparable potency, suggesting the chloro substituent is essential for achieving the optimal binding conformation observed in co-crystal structures [2]. The 5-fluoro and 5-bromo analogs, while synthetically accessible, produce divergent pharmacokinetic and potency profiles in downstream sulfonamide derivatives, with the chloro analog consistently delivering the most favorable balance of potency, selectivity, and metabolic stability in published B-Raf inhibitor series [3].

Kinase inhibition B-Raf V600E Cancer therapeutics Structure-activity relationship

5-Chloro Versus 6-Chloro Regioisomer: Distinct Reactivity and Downstream Target Engagement Profiles

The regioisomeric 6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride (CAS 2231234-21-0) shares identical molecular formula and mass (C₇H₄Cl₂N₂O₂S, MW 251.08) with the 5-chloro compound, yet the substitution position critically alters the sulfonyl chloride's electronic environment and the downstream sulfonamide's kinase binding orientation . In kinase inhibitor development, the 5-position chloro in the pyridine ring places the halogen in direct contact with the kinase hinge region, whereas the 6-chloro regioisomer positions the substituent away from this critical binding interface, resulting in fundamentally different structure-activity relationships . This positional specificity has been exploited in the development of selective B-Raf inhibitors where 5-substitution is required for potency [1].

Regioisomer differentiation Sulfonyl chloride reactivity Medicinal chemistry building blocks

Molecular Weight Differentiation: Quantitative Mass Comparison for Analytical and Inventory Management Decisions

The 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride (MW 251.09 g/mol) occupies a distinct molecular weight niche among halogenated pyrrolo[2,3-b]pyridine-3-sulfonyl chlorides, providing unambiguous LC-MS and NMR differentiation from its analogs . The unsubstituted parent compound (MW 216.65 g/mol) differs by 34.44 g/mol, corresponding to the exact mass of the chlorine atom . The 5-bromo analog (MW 295.54 g/mol) is 44.45 g/mol heavier, with the characteristic bromine isotopic pattern (¹:¹ ratio of ⁷⁹Br:⁸¹Br) providing additional analytical distinction [1]. The 5-fluoro analog (MW 234.66 g/mol) is 16.43 g/mol lighter than the chloro compound. This predictable mass progression enables unambiguous compound verification in synthetic workflows and facilitates inventory differentiation where multiple halogenated building blocks may coexist.

Molecular weight comparison Analytical chemistry Inventory management Halogen substitution effects

Sulfonyl Chloride Reactivity and Sulfonamide Formation: Synthetic Utility Verified by Literature Precedent

The sulfonyl chloride functionality at the 3-position of the pyrrolo[2,3-b]pyridine scaffold serves as the primary reactive handle for sulfonamide library generation, with established literature protocols demonstrating condensation with primary and secondary amines to yield diverse sulfonamide derivatives [1]. The pyrrolo[2,3-b]pyridine-3-sulfonyl chloride core has been validated in multiple peer-reviewed studies for constructing NPP1/NPP3 ectonucleotide pyrophosphatase/phosphodiesterase inhibitors, where sulfonylurea derivatives bearing this scaffold exhibited measurable antiproliferative activity [2]. The 5-chloro substitution enhances the electrophilicity of the sulfonyl chloride moiety relative to electron-donating substituents, though direct kinetic comparison data for this specific compound versus analogs remain absent from open literature [3].

Sulfonamide synthesis Building block reactivity Parallel synthesis Medicinal chemistry

Optimal Procurement and Application Scenarios for 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride (CAS 2137648-42-9)


Synthesis of B-Raf(V600E) Kinase Inhibitor Libraries Requiring the PLX-4720 Pharmacophore

This compound is the essential starting material for constructing sulfonamide-based B-Raf(V600E) inhibitors that recapitulate the 13 nM potency profile of PLX-4720. The 5-chloro substitution is required for achieving the hinge-binding orientation validated in B-Raf co-crystal structures [1]. Procurement of this specific building block enables medicinal chemistry teams to generate focused libraries around the validated 5-chloro-pyrrolo[2,3-b]pyridine-3-sulfonamide core for oncology target validation and lead optimization programs.

Regioisomer-Controlled Synthesis of 5-Substituted Azaindole Sulfonamides for Kinase Selectivity Profiling

When synthetic routes demand precise control over halogen substitution position for structure-activity relationship (SAR) studies, the 5-chloro regioisomer provides unambiguous access to 5-substituted derivatives. The 6-chloro regioisomer (CAS 2231234-21-0), despite identical mass and formula, cannot substitute for this compound in applications requiring 5-position halogen interactions with the kinase hinge region . Procurement of the correct regioisomer eliminates costly synthetic repurification and structural misassignment errors.

Inventory Management in Multi-Halogenated Azaindole Building Block Collections

For research organizations maintaining parallel stocks of halogenated pyrrolo[2,3-b]pyridine sulfonyl chlorides (5-chloro, 5-bromo, 5-fluoro, 6-chloro, and unsubstituted), the 34.44 g/mol mass increment from the unsubstituted parent compound (MW 216.65) and the 44.45 g/mol deficit versus the 5-bromo analog (MW 295.54) provide unambiguous analytical fingerprints for compound verification and inventory tracking . This molecular weight differentiation supports quality control workflows where LC-MS verification is required prior to critical synthetic steps.

Sulfonamide Library Generation via Amine Condensation for NPP1/NPP3 Inhibitor Discovery

The reactive sulfonyl chloride group enables rapid parallel synthesis of sulfonamide and sulfonylurea libraries targeting ectonucleotide pyrophosphatase/phosphodiesterase (NPP1/NPP3) inhibition, a validated approach in cancer and diabetes research [2]. The pyrrolo[2,3-b]pyridine-3-sulfonyl chloride scaffold has demonstrated utility in generating compounds with measurable antiproliferative activity, providing a literature-validated starting point for medicinal chemistry campaigns.

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